molecular formula C16H11N3O5S B2683266 N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 449176-02-7

N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2683266
CAS RN: 449176-02-7
M. Wt: 357.34
InChI Key: AICVVEYTDPSICO-UHFFFAOYSA-N
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Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Benzodioxines, on the other hand, are compounds containing a dioxin ring fused to a benzene ring. They are often used in the synthesis of various pharmaceuticals.


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various electrophiles . The synthesis of benzodioxines typically involves the reaction of catechols (1,2-dihydroxybenzenes) with various electrophiles.


Molecular Structure Analysis

The molecular structure of benzothiazoles and benzodioxines can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazoles and benzodioxines can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, benzothiazoles can react with electrophiles at the nitrogen atom of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles and benzodioxines depend on their specific structures. For example, the presence of electron-withdrawing groups (like a nitro group) can increase the acidity of the thiazole nitrogen in benzothiazoles .

Safety And Hazards

The safety and hazards of benzothiazoles and benzodioxines depend on their specific structures and biological activities. Some benzothiazoles have been found to be toxic and should be handled with care .

properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c20-15(13-8-23-11-3-1-2-4-12(11)24-13)18-16-17-10-6-5-9(19(21)22)7-14(10)25-16/h1-7,13H,8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICVVEYTDPSICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-nitrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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